5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
The pyrimidine core is substituted at the 5-position with chlorine, at the 2-position with a methylsulfanyl group, and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group. The sulfolane moiety introduces a polar sulfone group, which may enhance solubility and influence binding interactions in biological systems.
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-26-17-20-8-14(19)15(21-17)16(23)22(12-6-7-27(24,25)10-12)9-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
OVQNDOSNKNDLIG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is established through nucleophilic substitution reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically added through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the pyrimidine intermediate with a suitable thiophene derivative, followed by oxidation to form the dioxidotetrahydrothiophenyl moiety.
Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound might serve as lead compounds for drug development. Their ability to interact with biological targets could be harnessed to design new therapeutic agents.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Structural Comparison with Pyrimidine Carboxamide Analogues
The target compound shares structural similarities with other pyrimidine carboxamides, differing primarily in substituent patterns:
Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives
Key Observations :
- The sulfolane group in the target compound is unique among the compared derivatives, offering distinct solubility and conformational rigidity compared to benzyl or allyl substituents .
- The 2-methylsulfanyl group in the target compound may confer greater metabolic stability compared to allylsulfanyl groups, which are prone to oxidation .
Comparison with Heterocyclic Carboxamides Beyond Pyrimidines
The carboxamide functionality is prevalent in other heterocyclic systems, such as thiadiazoles and pyrazoles, which exhibit varied biological activities:
Table 2: Comparison with Non-Pyrimidine Carboxamides
Key Observations :
- Thiadiazole derivatives (e.g., compound 7d in ) demonstrate potent cytotoxicity, suggesting that the carboxamide group synergizes with aromatic substituents for target engagement.
- Pyrazole-based carboxamides (e.g., ) prioritize halogenated aryl groups, which may enhance lipophilicity and membrane permeability compared to the target compound’s sulfolane group.
Biological Activity
5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including antitumor and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a tetrahydrothiophene moiety. Its molecular formula is C14H15ClN4O2S2, with a molecular weight of approximately 362.87 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study on related compounds showed high effectiveness against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Activity Profile |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | High |
| Compound B | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound C | NCI-H358 | 0.85 ± 0.05 | High |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
The mechanism through which this compound exerts its antitumor effects may involve DNA intercalation or inhibition of key enzymes involved in cell proliferation. Compounds with similar structures have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to its antitumor properties, compounds structurally similar to this compound have also exhibited antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 μg/mL |
| Compound E | Escherichia coli | 16 μg/mL |
These findings suggest that modifications in chemical structure can lead to enhanced antimicrobial efficacy.
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation into a series of pyrimidine derivatives revealed that certain analogs displayed significant cytotoxicity against lung cancer cell lines (A549, HCC827). The study concluded that modifications leading to increased lipophilicity improved cellular uptake and subsequent cytotoxic effects .
- Case Study on Antimicrobial Properties : Another study focused on thiazolidinone derivatives demonstrated that compounds with similar functional groups showed potent activity against resistant strains of bacteria, indicating potential for developing new antibiotics from this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
